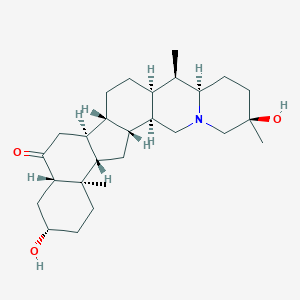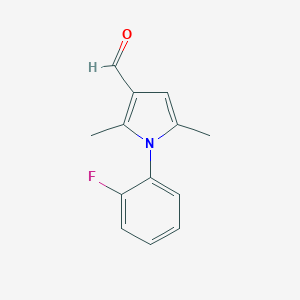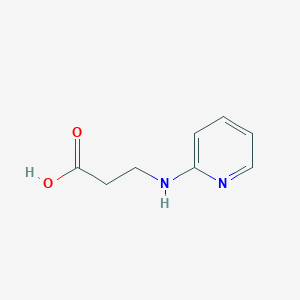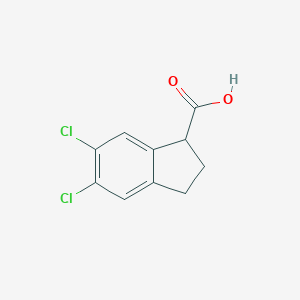![molecular formula C16H16Cl2N4O4 B125623 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-34-6](/img/structure/B125623.png)
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione
Vue d'ensemble
Description
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione, also known as BMN-673, is a potent and selective inhibitor of the poly(ADP-ribose) polymerase (PARP) family of enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Mécanisme D'action
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione selectively inhibits PARP enzymes, which play a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has been shown to be a more potent inhibitor of PARP than other PARP inhibitors, such as olaparib and veliparib.
Effets Biochimiques Et Physiologiques
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has been shown to have a selective effect on cancer cells, with minimal effects on normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has also been shown to enhance the efficacy of chemotherapy and radiation therapy by increasing the sensitivity of cancer cells to these treatments.
Avantages Et Limitations Des Expériences En Laboratoire
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has several advantages for lab experiments, including its potency and selectivity for PARP inhibition. However, its high cost and limited availability may be a limitation for some labs.
Orientations Futures
There are several future directions for the study of 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione. One area of research is the identification of biomarkers that can predict response to 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione treatment. Another area of research is the combination of 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione with other targeted therapies, such as immune checkpoint inhibitors, to enhance its efficacy. Additionally, the development of more potent and selective PARP inhibitors, based on the structure of 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione, is an area of active research.
Applications De Recherche Scientifique
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has been shown to be effective in enhancing the efficacy of chemotherapy and radiation therapy in various cancer types, including ovarian, breast, and lung cancer. 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has also been shown to have a favorable safety profile, with manageable side effects.
Propriétés
Numéro CAS |
143430-34-6 |
|---|---|
Nom du produit |
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |
Formule moléculaire |
C16H16Cl2N4O4 |
Poids moléculaire |
399.2 g/mol |
Nom IUPAC |
2,7-bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C16H16Cl2N4O4/c1-21-7(5-17)19-11-9(15(21)23)13(25-3)12-10(14(11)26-4)16(24)22(2)8(6-18)20-12/h5-6H2,1-4H3 |
Clé InChI |
DYGLJHDQRPDZML-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)CCl)C)OC)CCl |
SMILES canonique |
CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)CCl)C)OC)CCl |
Synonymes |
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(chloromethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

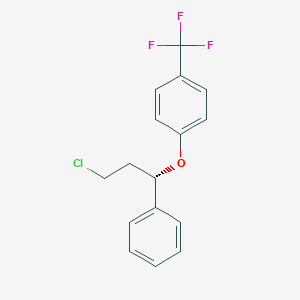
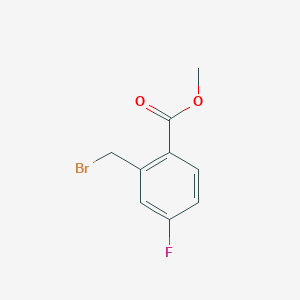
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)
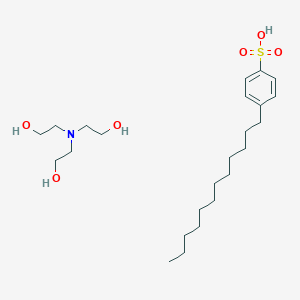
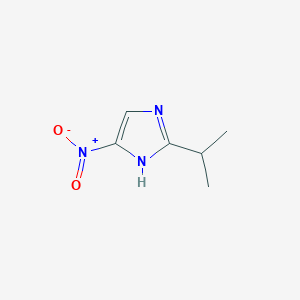
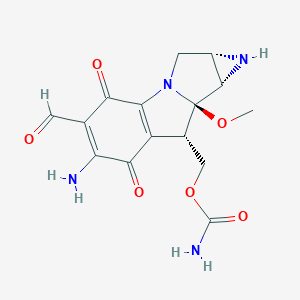
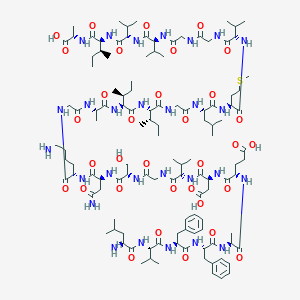
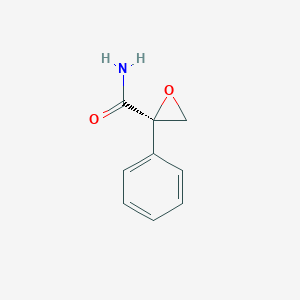
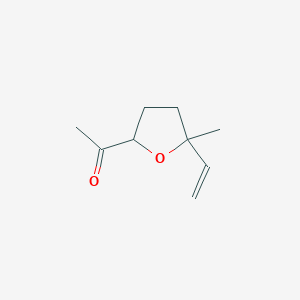
![(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B125564.png)
